molecular formula C6H13NO B3214719 (3R)-4,4-dimethylpyrrolidin-3-ol CAS No. 1152367-83-3

(3R)-4,4-dimethylpyrrolidin-3-ol

Cat. No. B3214719
CAS RN: 1152367-83-3
M. Wt: 115.17 g/mol
InChI Key: CUVTUAIJKLXTRO-YFKPBYRVSA-N
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Description

(3R)-4,4-dimethylpyrrolidin-3-ol, also known as DMPO, is a stable free radical scavenger that is widely used in various scientific research applications. It has gained significant attention in recent years due to its ability to protect cells and tissues from oxidative stress-induced damage.

Mechanism of Action

(3R)-4,4-dimethylpyrrolidin-3-ol acts as a free radical scavenger by trapping free radicals and forming stable adducts. The mechanism of action involves the addition of this compound to the free radical, forming a stable adduct that can be detected using various spectroscopic techniques. This compound can also scavenge ROS and RNS by reacting with them to form stable products.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. This compound has been shown to protect cells and tissues from oxidative stress-induced damage by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.

Advantages and Limitations for Lab Experiments

(3R)-4,4-dimethylpyrrolidin-3-ol has several advantages for lab experiments, including its stability, high reactivity with free radicals, and ease of detection using various spectroscopic techniques. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for (3R)-4,4-dimethylpyrrolidin-3-ol research, including the development of new synthesis methods for this compound, the identification of new applications for this compound, and the investigation of the potential therapeutic effects of this compound for various diseases. Additionally, the development of new this compound derivatives with improved solubility and lower toxicity could lead to the development of new therapeutic agents. Further research is needed to fully understand the potential of this compound in various scientific research applications.
Conclusion
In conclusion, this compound is a stable free radical scavenger that has gained significant attention in recent years due to its ability to protect cells and tissues from oxidative stress-induced damage. It has various scientific research applications and has been shown to have several biochemical and physiological effects. This compound has several advantages for lab experiments but also has some limitations. Future research on this compound could lead to the development of new therapeutic agents and further our understanding of free radical biology.

Scientific Research Applications

(3R)-4,4-dimethylpyrrolidin-3-ol has been widely used in various scientific research applications, including biochemistry, pharmacology, and toxicology. It is commonly used as a spin trap for the detection of free radicals in biological systems. This compound can also be used as a probe for the detection of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Additionally, this compound has been shown to protect cells and tissues from oxidative stress-induced damage, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

(3R)-4,4-dimethylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@@H]1O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 2
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 3
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 4
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 5
(3R)-4,4-dimethylpyrrolidin-3-ol
Reactant of Route 6
(3R)-4,4-dimethylpyrrolidin-3-ol

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